![molecular formula C25H21NO3 B2703812 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902624-89-9](/img/structure/B2703812.png)

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinolinone, a class of organic compounds that are often used in the synthesis of pharmaceuticals . The presence of the methoxyphenyl and methylbenzoyl groups suggest that this compound could have unique properties compared to other quinolinones.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with the methoxyphenyl and methylbenzoyl groups attached at the 1 and 3 positions, respectively . The exact 3D structure would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group in the quinolinone core would likely make the compound polar, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Neurology and Parkinson’s Disease Research

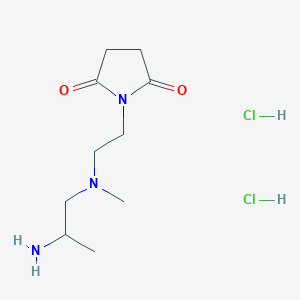

- MPTP is a derivative of piperidine and acts as a dopamine neurotoxin. It has been widely used in neurology research to model Parkinson’s disease in animal studies . When metabolized, it forms 1-methyl-4-phenylpyridinium (MPP+) , which generates free radicals and induces oxidative stress. Researchers study its effects on dopaminergic neurons to gain insights into Parkinson’s pathogenesis.

Organic Synthesis and Catalysis

- The study of sustainable catalytic protocols for organic compound synthesis is crucial. MPTP has been employed in the preparation of bioactive compounds using ionic organic solids as catalysts. Specifically, it facilitates the Michael addition of N-heterocycles to chalcones . The green metrics associated with this methodology make it appealing for organic synthesis.

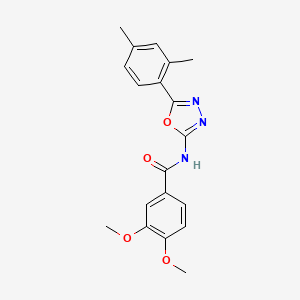

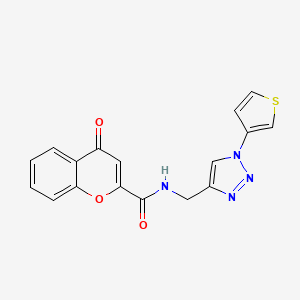

Triazole Derivatives and Bioactivity

- Triazole derivatives, including MPTP , exhibit diverse biological effects due to their structural characteristics. These compounds are known to bind with target molecules effectively. Researchers explore their potential as bioactive agents, especially in fungicides, bactericides, and herbicides .

Aza-Michael Reaction

- The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. MPTP participates in this reaction, leading to the formation of valuable precursors for bioactive compounds. This atom-efficient transformation is of great importance in organic chemistry .

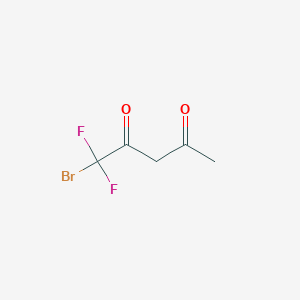

Heteroarylated Carbonyl Compounds

- The synthesis of β-heteroarylated carbonyl compounds is an area of interest. MPTP contributes to this field through various synthetic routes, including nucleophilic substitution and conjugate addition. These compounds find applications in medicinal chemistry and drug discovery .

Privileged Structures and Hydrogen Bonding

- Nitrogen-containing heteroarenes, like MPTP , often appear in natural products and synthetic bioactive compounds. Their stability and ability to form hydrogen bonds with “privileged structures” make them valuable targets for drug design and development .

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO3/c1-17-10-12-19(13-11-17)24(27)22-16-26(15-18-6-5-7-20(14-18)29-2)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPUPAXFVAEOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid](/img/structure/B2703732.png)

![2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2703733.png)

![(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2703736.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)

![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703752.png)